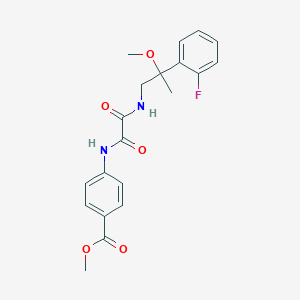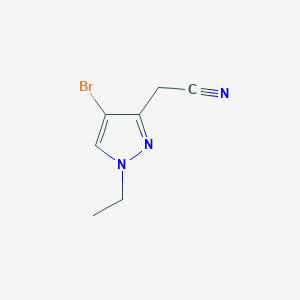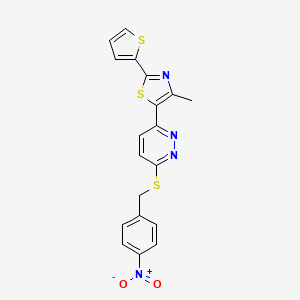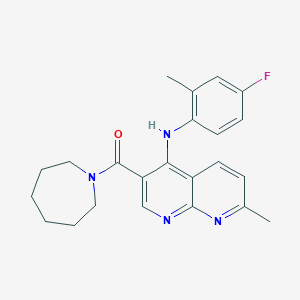
N-(2-methoxy-2-phenylbutyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxy-2-phenylbutyl)-2-(4-methoxyphenyl)ethanesulfonamide is a compound commonly known as Mephenesin. It is a muscle relaxant that has been used in the medical field for several decades. Mephenesin is a unique compound that has been synthesized using different methods, and its mechanism of action has been widely studied.
Scientific Research Applications
Therapeutic Effects of Similar Compounds
Proteostasis Maintenance
Research on 4-phenylbutyric acid (4-PBA), a compound used clinically for urea cycle disorders, has explored its role as a low molecular weight chemical chaperone. It prevents misfolded protein aggregation and alleviates endoplasmic reticulum (ER) stress, potentially alleviating various pathologies by maintaining protein folding homeostasis within cells (Kolb et al., 2015).
Antioxidant and Anti-inflammatory Properties
Syringic acid (SA), a phenolic compound found in fruits and vegetables, exhibits a wide range of therapeutic applications including anti-oxidant, anti-inflammatory, and neuroprotective activities. Its effectiveness is attributed to methoxy groups on its aromatic ring, suggesting that similar compounds with methoxy groups might also possess significant biomedical potential (Srinivasulu et al., 2018).
Biomedical and Environmental Research
Environmental Estrogens
Methoxychlor, a pesticide with proestrogenic activity, has been studied for its effects on fertility and development. Its metabolism produces estrogenic compounds, highlighting the environmental impact and potential hazards of similar chemicals (Cummings, 1997).
Flame Retardants
The review on novel brominated flame retardants (NBFRs) in indoor environments underscores the need for further research on their occurrence, environmental fate, and toxicity. This indicates a broader concern for the environmental impact of chemical compounds used in consumer goods (Zuiderveen et al., 2020).
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-methoxy-2-phenylbutyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4S/c1-4-20(25-3,18-8-6-5-7-9-18)16-21-26(22,23)15-14-17-10-12-19(24-2)13-11-17/h5-13,21H,4,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYQLELNLAMIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)CCC1=CC=C(C=C1)OC)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-phenylbutyl)-2-(4-methoxyphenyl)ethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione](/img/structure/B2699805.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2699807.png)
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2699808.png)
![3-[(4-Butylphenyl)sulfamoyl]benzoic acid](/img/structure/B2699812.png)
![tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2699813.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide](/img/structure/B2699815.png)




![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2699825.png)
![ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2699826.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2699827.png)